molecular formula C11H13N3S B13679153 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine

5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13679153
M. Wt: 219.31 g/mol
InChI Key: ISTDJYJCGBJSDZ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 2-amino-1,3,4-thiadiazoles, a heterocyclic scaffold renowned for its wide spectrum of pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine rings, which are common in nucleic acids and many marketed drugs, thereby granting its derivatives a high potential to interact with biological targets . This particular derivative features a 2,5-dimethylbenzyl substituent, which can be strategically explored to modulate the compound's lipophilicity, electronic properties, and ultimately, its biological profile . The 2-amino-1,3,4-thiadiazole core is a privileged structure in anticancer and antimicrobial research. Scientific reviews have highlighted that derivatives containing this moiety can be considered as potential anticancer agents, with mechanisms of action that may include the inhibition of enzymes like carbonic anhydrase and focal adhesion kinase (FAK) . Furthermore, extensive research underscores the broad antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives, which have demonstrated activity against various bacterial and fungal pathogens, making them valuable lead compounds for developing new anti-infective agents . The reactivity of the primary amine group at the 2-position provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies . This product is provided for research and development use only in a purity of ≥95% . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound as a key intermediate or a core scaffold in their projects aimed at developing novel bioactive molecules.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-7-3-4-8(2)9(5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

ISTDJYJCGBJSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Classical Cyclization Using Thiosemicarbazide and Substituted Carboxylic Acid

A widely employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization reaction between thiosemicarbazide and the corresponding substituted carboxylic acid (in this case, 2,5-dimethylphenylacetic acid or related derivatives). The reaction forms the thiadiazole ring via cyclodehydration.

  • Reagents and Conditions:

    • Thiosemicarbazide (1 mol)
    • 2,5-Dimethylphenylacetic acid (1 to 1.2 mol)
    • Phosphorus pentachloride (PCl5) (1 to 1.2 mol) as a dehydrating agent
    • Solid-phase grinding or stirring at room temperature followed by alkaline work-up to adjust pH to 8–8.2
    • Recrystallization for purification
  • Advantages:

    • Solid-phase reaction with mild conditions
    • High yield (above 91%)
    • Low toxicity and cost of reagents
    • Simple post-reaction processing
  • Reference: Chinese patent CN103936691A describes this method specifically for 2-amino-5-substituted-1,3,4-thiadiazoles, which can be applied to the 2,5-dimethylbenzyl substituent.

One-Pot Synthesis Using Polyphosphate Ester (PPE) as Cyclodehydrating Agent

An alternative green chemistry approach avoids toxic chlorinating agents like POCl3 or SOCl2 by using polyphosphate ester (PPE) to promote the cyclodehydration of thiosemicarbazide and carboxylic acid derivatives.

  • Procedure:

    • Mix thiosemicarbazide and 2,5-dimethylphenylacetic acid in the presence of PPE
    • Heat under controlled conditions to facilitate cyclization
    • Reaction proceeds through three steps in one pot to yield the 2-amino-1,3,4-thiadiazole derivative
  • Advantages:

    • Avoids toxic reagents
    • One-pot, streamlined synthesis
    • Verified by IR, NMR, and mass spectrometry
  • Reference: A 2021 study demonstrated this method for various 2-amino-1,3,4-thiadiazoles, applicable to 5-substituted derivatives including dimethylbenzyl groups.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A novel environmentally friendly method uses a deep eutectic solvent composed of choline chloride and urea to facilitate the reaction between thiosemicarbazide and carboxylic acids.

  • Process:

    • Prepare DES by mixing choline chloride and urea at 80 °C
    • Add thiosemicarbazide and 2,5-dimethylphenylacetic acid to the DES
    • Heat at 80 °C and monitor reaction by TLC
    • Neutralize with ammonia water to precipitate the product
    • Filter, wash, and dry the 2-amino-5-substituted-1,3,4-thiadiazole
  • Benefits:

    • No organic solvents required
    • Short reaction time
    • High yield and purity
    • Recyclable solvent system reducing waste and cost
  • Reference: Chinese patent CN110724115A details this method, highlighting its green chemistry advantages and suitability for 2-amino-5-substituted-1,3,4-thiadiazoles.

Amide Bond Formation Approach (Less Common for This Compound)

Some derivatives of 1,3,4-thiadiazole-2-amine are synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives in the presence of coupling agents like EDC and hydroxybenzotriazole (HOBt). However, this method is more relevant for amide derivatives rather than the direct 5-substituted thiadiazole amine.

  • Reference: A 2014 study synthesized N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives using this approach.

Comparative Summary of Preparation Methods

Method Reagents Conditions Advantages Disadvantages Yield (%)
PCl5-mediated cyclization Thiosemicarbazide, carboxylic acid, PCl5 Room temp grinding, alkaline work-up Simple, high yield, low toxicity Use of PCl5 (toxic) >91%
PPE-mediated one-pot synthesis Thiosemicarbazide, carboxylic acid, PPE Heating under reflux Green, avoids toxic reagents, one-pot Requires PPE availability Moderate to high
DES-mediated synthesis Thiosemicarbazide, carboxylic acid, choline chloride, urea 80 °C heating, ammonia neutralization Green, solvent recyclable, short time Newer method, scale-up unknown High
Amide bond formation (derivatives) 5-amino-1,3,4-thiadiazole-2-thiol, phenylacetic acid, EDC, HOBt Room temp, organic solvent Useful for amide derivatives Not direct for 5-substituted amine Variable

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at position 2 undergoes nucleophilic acylation:

  • Reagents : Acetic anhydride, pyridine (base)

  • Product : N-(5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-yl)acetamide

  • Conditions : Reflux in acetic anhydride (2–4 hours)

  • Yield : ~83% (observed in 5-phenyl analogs) .

Spectroscopic Data for Acetylated Product :

PropertyValue/Peak
¹H-NMR (DMSO-d₆) δ 2.22 (s, 3H, CH₃), δ 7.51–7.94 (m, aromatic H)
¹³C-NMR 168.77 ppm (C=O), 161.75 ppm (C-2)
FT-IR 1686 cm⁻¹ (C=O stretch), 3154 cm⁻¹ (N–H)

Diazotization and Azo Coupling

The amine group participates in diazotization, forming diazonium salts for azo dye synthesis:

  • Reagents : NaNO₂, H₂SO₄ (nitrosyl sulfuric acid)

  • Conditions : 0–5°C, followed by coupling with electron-rich aromatics (e.g., 2-naphthol, resorcinol) .

  • Products : Azo dyes with enhanced biological activity (e.g., antimicrobial, anticancer).

Example Coupling Reaction :

ComponentRoleOutcome
Diazonium saltElectrophileForms C–N bond with coupling agent
8-HydroxyquinolineNucleophileYields heterocyclic azo dye

Schiff Base Formation

The amine reacts with aldehydes to form imine-linked derivatives:

  • Reagents : Benzaldehyde, 2-chlorobenzaldehyde

  • Conditions : 0°C, DMSO solvent

  • Key Evidence :

    • FT-IR: Disappearance of NH₂ bands (~3286 cm⁻¹), emergence of C=N stretch (~1606 cm⁻¹) .

    • ¹H-NMR: New singlet at δ 9.21–10.63 ppm (imine proton) .

Oxidation and Reduction

While direct data on the dimethylbenzyl variant is limited, analogous thiadiazoles exhibit:

  • Oxidation :

    • Reagents : H₂O₂, KMnO₄

    • Products : Sulfoxides or sulfones (via S-atom oxidation).

  • Reduction :

    • Reagents : LiAlH₄, H₂/Pd

    • Products : Ring-opening or amine group modification.

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological optimization:

  • Anticancer Agents : Introduction of hydrophobic groups (e.g., methylbenzamide) enhances CDK9 inhibition (docking score: −8.921 kcal/mol) .

  • Anticonvulsants : Electron-withdrawing substituents (e.g., Cl, NO₂) improve GABAergic activity .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Functional Group Modified
AcylationAc₂O, pyridine, refluxC-2 amine
DiazotizationNaNO₂/H₂SO₄, 0–5°CC-2 amine
Schiff Base FormationAldehydes, DMSO, 0°CC-2 amine
CyclizationPPE or POCl₃, 80–90°CThiosemicarbazide intermediate

Structural Influence on Reactivity

  • Thiadiazole Ring : Electron deficiency promotes electrophilic substitution at C-5.

  • Dimethylbenzyl Group : Enhances steric hindrance, directing reactions to the amine group.

  • Amine Group : High nucleophilicity enables acylation, diazotization, and Schiff base formation .

Scientific Research Applications

The applications of "5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine" are not explicitly detailed in the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential applications of the specified compound.

Here's what can be gathered from the search results:

1,3,4-Thiadiazole Derivatives: General Applications

  • Antimicrobial Properties: Derivatives of 2-amino-1,3,4-thiadiazoles exhibit significant antimicrobial properties .
  • Anticancer Activity: Certain 2-amino-1,3,4-thiadiazoles have demonstrated cytostatic and potential anticancer activity .
  • Therapeutic Properties: These compounds are studied for potential therapeutic uses, including anti-inflammatory effects.
  • Building Blocks: They serve as building blocks in synthesizing more complex heterocyclic compounds.
  • Material Development: They are utilized in developing advanced materials like polymers and dyes because of their unique structural properties.

Specific Compounds and Their Applications

  • 2-Amino-5-(3,4-dimethylbenzyl)-1,3,4-thiadiazole:
    • Its antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting key enzymes in bacterial metabolism.
    • In cancer applications, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.
  • Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole): A nitroimidazole extremely active against Trypanosoma cruzi and Trypanosoma brucei. It was considered a promising anti-trypanosomal candidate but was postponed due to high toxicity .
  • N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: The structure, molecular formula (C19H19N3OS2), and molecular weight (369.5) are known .

Inferred Applications of this compound

Based on the documented applications of related compounds, "this compound" may have the following potential applications:

  • Antimicrobial Agent: It could be investigated for its ability to combat bacterial or fungal infections .
  • Anticancer Agent: Its potential to induce apoptosis in cancer cells could be explored .
  • Anti-inflammatory Agent: It might possess anti-inflammatory properties, warranting further investigation.
  • Chemical Intermediate: Useful as a building block in synthesizing other complex molecules.
  • Material Science: Could be used in developing novel polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological Profiles

Anticancer Activity

  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine :

  • Activity : IC₅₀ values as low as 1.28 μg/mL against breast cancer (MCF7) .

Anticonvulsant Activity 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine:

  • Activity : ED₅₀ = 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test) .
  • Comparison : The ethylamine substituent in this compound may enhance metabolic stability compared to the unsubstituted amine in the target compound .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituents Biological Activity
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine 221.28 ~2.1 2,5-Dimethylbenzyl Not reported (inference from analogs)
DCTTA 316.25 ~3.5 2,5-Dichlorobenzyl-thio β-Galactosidase inhibition
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 178.22 ~0.8 Pyridyl Structural studies
5-(3,5-Dimethylphenyl)-N-(4-methylsulfanylbenzylidene)-1,3,4-thiadiazol-2-amine 353.48 ~3.2 3,5-Dimethylphenyl, benzylidene Crystallographic analysis

Key Observations :

  • Lipophilicity : The dimethylbenzyl group in the target compound balances moderate LogP (~2.1), favoring membrane permeability without excessive hydrophobicity.
  • Solubility : Polar analogs (e.g., pyridyl derivatives) exhibit higher aqueous solubility but lower bioavailability .

Biological Activity

5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : Approximately 334.42 g/mol
  • Structure : The compound features a thiadiazole ring substituted with a dimethylbenzyl group at the 5-position and an amine group at the 2-position, which enhances its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against a range of bacteria and fungi. Thiadiazole derivatives are known for their ability to inhibit microbial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
  • Antitumor Properties : Studies suggest that this compound can inhibit cancer cell proliferation. Its mechanism may involve the modulation of apoptotic pathways or the inhibition of specific kinases involved in cancer progression .
  • Antioxidant Activity : The antioxidant potential of thiadiazole derivatives is significant. They can scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, including urease and other hydrolases .
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways related to inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacteria and fungi,
AntitumorReduces proliferation of cancer cells,
AntioxidantScavenges free radicals ,

Case Studies

  • Antimicrobial Study :
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Antitumor Research :
    In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7), leading to a significant reduction in cell viability. Mechanistic studies indicated that it activated caspase pathways associated with apoptosis .
  • Antioxidant Assessment :
    Using the DPPH free radical scavenging method, the compound demonstrated a strong antioxidant capacity with an IC50 value significantly lower than that of common antioxidants such as ascorbic acid .

Q & A

Q. What are the standard synthetic routes for preparing 5-(2,5-dimethylbenzyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, similar thiadiazole derivatives are prepared by reacting thiosemicarbazide with substituted carboxylic acids or aldehydes under reflux conditions. describes a reaction between 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and 4-methylthio benzaldehyde in toluene, with water removed via distillation, yielding crystals after slow evaporation in acetone . Optimization may involve solvent selection (e.g., toluene vs. ethanol), temperature control (e.g., reflux at 363–408 K), and purification methods (e.g., recrystallization from acetone). Ultrasound-assisted synthesis, as demonstrated in for analogous thiadiazoles, can reduce reaction time and improve yields by enhancing reagent mixing and energy transfer .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. and highlight intramolecular hydrogen bonds (C–H···N) and planar molecular conformations (r.m.s. deviation <0.15 Å), critical for stability and activity . Complementary techniques include:

  • FT-IR/NMR : To confirm functional groups (e.g., NH₂ in thiadiazole) and substituent positions.
  • Mass spectrometry : For molecular weight validation.
  • Thermogravimetric analysis (TGA) : To assess thermal stability, as seen in analogous compounds in .

Q. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer: Initial screening should focus on antimicrobial and anticancer activities, given the known biological properties of thiadiazoles. and cite fungicidal and insecticidal effects, which can be tested via:

  • Agar diffusion assays against fungal strains (e.g., Candida albicans).
  • MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition studies : Thiadiazoles often target enzymes like acetylcholinesterase or kinases .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s bioactivity and physicochemical properties?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution of the benzyl or thiadiazole moieties. For example:

  • Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring may enhance antimicrobial activity but reduce solubility.
  • Methyl groups (as in 2,5-dimethylbenzyl) improve lipophilicity, potentially increasing membrane permeability .
    demonstrates that bulky substituents (e.g., tert-butyl) in analogous compounds enhance antitumor activity by disrupting protein-protein interactions . Computational tools like DFT () can predict electronic effects and reactivity .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives?

Methodological Answer:

  • DFT calculations : Used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity sites. applied DFT to analyze vibrational modes and charge distribution in thiadiazole derivatives .
  • Molecular docking : To simulate binding interactions with target proteins (e.g., EGFR kinase or fungal cytochrome P450). ’s antitumor derivatives were likely designed using docking studies to prioritize substituents with high binding affinity .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer: Contradictions may arise from assay variability or differential cell line sensitivity. Strategies include:

  • Dose-response validation : Replicate experiments across multiple concentrations (e.g., IC₅₀ values).
  • Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected by the compound.
  • Comparative crystallography : Analyze structural differences between active/inactive derivatives (e.g., dihedral angles in affecting supramolecular interactions) .

Q. What environmental impact assessments are necessary for this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL ( ) to evaluate:

  • Biodegradation : Use OECD 301 assays to test aerobic degradation.
  • Ecototoxicity : Conduct Daphnia magna or algae growth inhibition tests.
  • Bioaccumulation : Estimate logP values; high logP (>3.5) suggests potential bioaccumulation risks .

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